2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one
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Overview
Description
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline moiety, a trifluoromethoxyphenyl group, and a pyrido[4,3-D]pyrimidin-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one typically involves multi-step organic reactions. One common method includes the use of a one-pot three-component synthesis involving the reaction of isocyanides, carboxylic acids, and N-aryl-1,2,3,4-tetrahydroisoquinolines. This reaction is often promoted by DEAD (diethyl azodicarboxylate) as an oxidant .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as DEAD.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: DEAD (diethyl azodicarboxylate) is commonly used as an oxidant.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can lead to the formation of reduced tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities against various pathogens and is studied for its potential therapeutic applications.
Medicine: It is investigated for its potential use in treating neurodegenerative disorders and other diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features.
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol: Another compound with a tetrahydroisoquinoline moiety.
3-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-isoquinolin-1(2H)-one: A related compound with a different core structure.
Uniqueness
2-(1,2,3,4-Tetrahydroisoquinolin-2-YL)-6-[4-(trifluoromethoxy)phenyl]-5H,6H-pyrido[4,3-D]pyrimidin-5-one is unique due to its combination of a trifluoromethoxyphenyl group and a pyrido[4,3-D]pyrimidin-5-one core
Properties
Molecular Formula |
C23H17F3N4O2 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-[4-(trifluoromethoxy)phenyl]pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C23H17F3N4O2/c24-23(25,26)32-18-7-5-17(6-8-18)30-12-10-20-19(21(30)31)13-27-22(28-20)29-11-9-15-3-1-2-4-16(15)14-29/h1-8,10,12-13H,9,11,14H2 |
InChI Key |
GUBFGKFWUHFYBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)C=CN(C4=O)C5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
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